(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid

Description

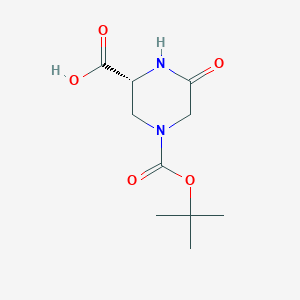

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-4-6(8(14)15)11-7(13)5-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXJXLAQYMROED-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](NC(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856257 | |

| Record name | (2R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240583-92-9 | |

| Record name | (2R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid typically involves the protection of the amine group on the piperazine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination, forming a tetrahedral intermediate that collapses to expel a carbonate ion, resulting in the protected amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.

Coupling Reactions: It can be used in peptide coupling reactions with reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA)

Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Base: Triethylamine

Major Products Formed

Deprotection: Free amine

Coupling: Peptides and amides

Scientific Research Applications

®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in organic synthesis and peptide chemistry.

Biology: In the synthesis of biologically active peptides and proteins.

Medicine: As an intermediate in the development of pharmaceuticals.

Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid primarily involves its role as a protected amine. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical pathways, forming peptide bonds or other functional groups .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Chirality and Enantiomer-Specific Properties

The (R)-enantiomer (CAS: 888220-71-1) and its (S)-counterpart (CAS: 1240586-09-7) share identical molecular formulas and physical properties (e.g., predicted pKa: ~3.34, density: ~1.29 g/cm³) but differ in stereochemical orientation. Chirality significantly impacts biological activity; for example, the (R)-form may exhibit higher affinity for specific enzyme active sites, while the (S)-form could be inactive or even antagonistic . Flack’s parameter (η) and related crystallographic methods are essential for resolving such enantiomers and confirming their configurations .

Functional Group Modifications

- Oxo Group vs. Benzyl/Aromatic Groups : The 6-oxo group in the parent compound introduces rigidity to the piperazine ring, favoring planar conformations critical for binding proteases. In contrast, the benzyl group in (R)-4-Benzyl-1-Boc-piperazine-2-carboxylic acid increases lipophilicity, enhancing blood-brain barrier penetration for neurological targets .

- Boc-Protected Piperazine vs. Piperidine Derivatives : Piperidine-based analogs (e.g., CAS 1255664-97-1) lack the piperazine ring’s nitrogen, reducing hydrogen-bonding capacity but improving metabolic stability .

Biological Activity

(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is a compound that has garnered attention in organic synthesis, particularly in the preparation of peptides and biologically active molecules. Its unique structure, featuring a piperazine ring and a tert-butoxycarbonyl (Boc) protecting group, contributes to its utility in various biological applications. This article explores the biological activity of this compound, synthesizing available research findings and data.

- Molecular Formula : C10H16N2O5

- Molecular Weight : 244.24 g/mol

- CAS Number : 1240583-92-9

- IUPAC Name : (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid

The Boc group serves as a protective moiety for amines, facilitating selective reactions during peptide synthesis. The compound can undergo various chemical transformations, including deprotection and coupling reactions, making it versatile in synthetic chemistry.

1. Peptide Synthesis

The compound is predominantly utilized in the synthesis of peptides due to its ability to protect amine functionalities while allowing for subsequent coupling reactions. This is crucial in creating complex peptide structures that exhibit biological activity.

2. Pharmaceutical Development

This compound serves as an intermediate in the development of pharmaceuticals. Its derivatives have been investigated for potential therapeutic applications, particularly in targeting specific biological pathways.

3. Research Studies

Several studies have highlighted the compound's role in synthesizing bioactive peptides and peptidomimetics. For instance, research indicates that it can be effectively used to construct cyclic peptides with enhanced stability and biological activity .

Case Studies

Case Study 1: Synthesis of Bioactive Cyclic Peptides

In a recent study, researchers demonstrated the use of this compound as a building block for synthesizing cyclic peptides with improved pharmacological properties. The study employed coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds .

Case Study 2: Evaluation of Anticancer Activity

Another investigation focused on derivatives of this compound, assessing their anticancer properties. The study found that certain synthesized peptides exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Data Table: Comparison of Biological Activity

Q & A

Q. What are the optimal synthetic routes for (R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid in academic settings?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a piperazine precursor, followed by controlled oxidation and chiral resolution. A common approach includes:

- Step 1 : Boc protection of the piperazine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) .

- Step 2 : Selective oxidation of the piperazine ring at the 6-position using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalytic tungstic acid .

- Step 3 : Resolution of the (R)-enantiomer via chiral chromatography (e.g., using amylose-based columns) or enzymatic methods (lipases or esterases) .

Key Considerations : Maintain inert atmospheres during Boc protection to avoid side reactions. Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and carboxylic acid (δ ~12 ppm). 2D NMR (COSY, HSQC) resolves piperazine ring conformation .

- HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry verifies molecular weight (244.25 g/mol) and detects impurities .

- X-ray Crystallography : Single-crystal analysis validates stereochemistry and hydrogen-bonding patterns in the solid state, though this requires high-purity samples .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key chiral intermediate for:

- β-lactam antibiotics : The 6-oxopiperazine scaffold mimics β-lactamase inhibitors, enabling structural modifications to enhance binding to bacterial enzymes .

- Kinase inhibitors : The carboxylic acid group facilitates salt bridge formation with ATP-binding pockets in kinases (e.g., JAK2 or EGFR targets) .

Advanced Research Questions

Q. How does the stereochemical integrity of the (R)-enantiomer impact its reactivity in multi-step syntheses?

The (R)-configuration influences diastereoselectivity in downstream reactions. For example:

- Amide Coupling : The carboxylic acid reacts with amines via EDC/HOBt activation. The (R)-configuration sterically directs coupling to the piperazine nitrogen, reducing racemization risk .

- Ring-Opening Reactions : Under acidic conditions (e.g., TFA), Boc deprotection may lead to partial epimerization if the reaction is not quenched rapidly. Monitor enantiomeric excess (ee) via chiral HPLC after each step .

Q. What experimental strategies mitigate tautomerization of the 6-oxopiperazine ring during storage or reactions?

The 6-oxo group can undergo keto-enol tautomerism , altering reactivity. Mitigation methods include:

- Low-Temperature Storage : Store at –20°C in anhydrous DMSO or DMF to stabilize the keto form .

- Buffered Conditions : Use pH 7–8 buffers (e.g., ammonium acetate) during reactions to favor the keto tautomer, critical for maintaining consistent NMR spectra .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Case Study : Discrepancies in piperazine ring puckering observed via X-ray (chair conformation) vs. NMR (boat-like dynamics in solution) can be resolved by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.